
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with two carboxylic acid groups and two methyl groups. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
The synthesis of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors using diazo compounds or ylides. The reaction conditions typically include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of alkenes followed by functional group transformations to introduce the carboxylic acid groups.
Analyse Chemischer Reaktionen
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups like esters or amides using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropane ring’s strain and the presence of carboxylic acid groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives such as:
(1R,2R)-1,2-Diaminocyclohexane: This compound is used in chiral catalysis and has similar stereochemical properties.
(1R,2R)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with applications in asymmetric synthesis and material science.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both carboxylic acid groups and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1701-82-2 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
MSPJNHHBNOLHOC-IMJSIDKUSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(C1C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)

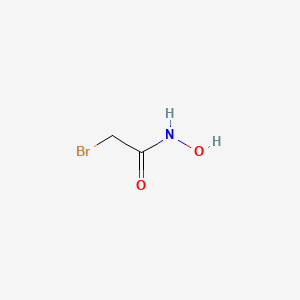
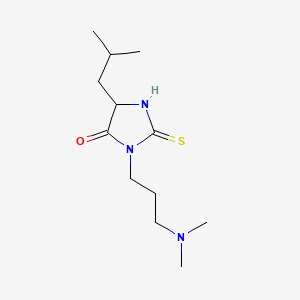

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
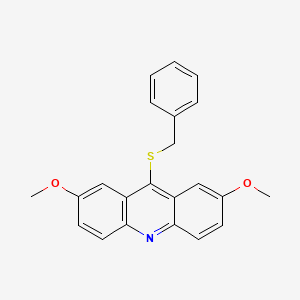
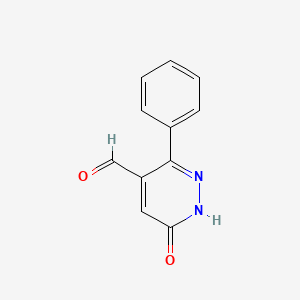

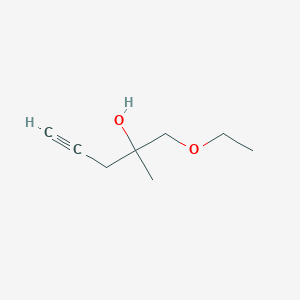
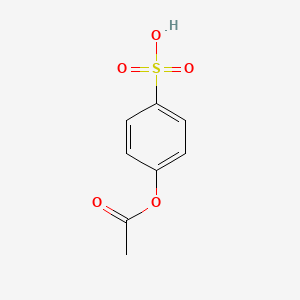
![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
